Cas no 1073371-71-7 (4-(N-Boc-phenylaminomethyl)phenylboronic Acid Pinacol Ester)

4-(N-Boc-phenylaminomethyl)phenylboronic Acid Pinacol Ester is a boronic ester derivative featuring a Boc-protected phenylaminomethyl group, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions. The Boc group enhances stability and facilitates selective deprotection under mild acidic conditions, while the pinacol ester moiety improves solubility and handling. This compound is particularly useful in pharmaceutical and materials science research, where controlled functionalization of aromatic systems is required. Its structural features allow for efficient incorporation into complex molecules, enabling the synthesis of advanced intermediates with high precision. The product is typically supplied with high purity, ensuring reliable performance in synthetic applications.
4-(N-Boc-phenylaminomethyl)phenylboronic Acid Pinacol Ester structure
1073371-71-7 structure
Product Name:4-(N-Boc-phenylaminomethyl)phenylboronic Acid Pinacol Ester
CAS No:1073371-71-7
MF:C24H32BNO4
MW:409.326187133789
MDL:MFCD09953500
CID:856693
PubChem ID:46739064
Update Time:2025-11-01

4-(N-Boc-phenylaminomethyl)phenylboronic Acid Pinacol Ester Chemical and Physical Properties

Names and Identifiers

    • &nbsp
    • [4-(Phenyl-Boc-aminomethyl)phenyl]-boronic acid pinacol ester
    • [4-(Phenyl-Boc-aminomethyl)phenyl]boronic acid pinacol ester
    • 4-(N-BOC-PHENYLAMINOMETHYL)BENZENEBORONIC ACID PINACOL ESTER
    • A-9211
    • AMTB062
    • 4-(N-Boc-phenylaminomethyl)phenylboronic Acid Pinacol Ester
    • tert-Butylphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate
    • 1073371-71-7
    • J-001874
    • AS-2304
    • tert-butyl N-phenyl-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate
    • DB-339866
    • F87747
    • MFCD09953500
    • AKOS016339713
    • CS-0174652
    • tert-butyl N-phenyl-N-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate
    • XH0769
    • DTXSID30674697
    • tert-Butyl phenyl{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate
    • tert-Butyl phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate
    • MDL: MFCD09953500
    • Inchi: 1S/C24H32BNO4/c1-22(2,3)28-21(27)26(20-11-9-8-10-12-20)17-18-13-15-19(16-14-18)25-29-23(4,5)24(6,7)30-25/h8-16H,17H2,1-7H3
    • InChI Key: YDCLTCJXOKINJZ-UHFFFAOYSA-N
    • SMILES: O1B(C2C=CC(CN(C3C=CC=CC=3)C(=O)OC(C)(C)C)=CC=2)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 409.24200
  • Monoisotopic Mass: 409.2424387g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 7
  • Complexity: 571
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 48Ų

Experimental Properties

  • PSA: 48.00000
  • LogP: 4.92750

4-(N-Boc-phenylaminomethyl)phenylboronic Acid Pinacol Ester Security Information

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4-(N-Boc-phenylaminomethyl)phenylboronic Acid Pinacol Ester Suppliers

Amadis Chemical Company Limited
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(CAS:1073371-71-7)4-(N-Boc-phenylaminomethyl)phenylboronic Acid Pinacol Ester
Order Number:A907784
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:29
Price ($):418.0
Email:sales@amadischem.com

Additional information on 4-(N-Boc-phenylaminomethyl)phenylboronic Acid Pinacol Ester

Introduction to 4-(N-Boc-phenylaminomethyl)phenylboronic Acid Pinacol Ester (CAS No. 1073371-71-7)

4-(N-Boc-phenylaminomethyl)phenylboronic Acid Pinacol Ester, with the chemical identifier CAS No. 1073371-71-7, is a specialized boronic acid derivative that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound is particularly valued for its role as an intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and advanced materials. The presence of both a boronic acid moiety and a protected amine group makes it a versatile building block for further chemical modifications, enabling the development of complex molecular architectures.

The structure of this compound consists of a phenyl ring substituted with an amine group that is further protected by a Boc (tert-butoxycarbonyl) group, linked to another phenyl ring bearing a boronic acid pinacol ester. This unique arrangement provides multiple reactive sites, making it an excellent candidate for applications such as Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of heterocyclic compounds and biaryl structures. These reactions are particularly important in medicinal chemistry, where they facilitate the construction of complex drug molecules with improved pharmacological properties.

In recent years, there has been a surge in research focused on boronic acid derivatives due to their broad utility in organic synthesis and their potential applications in drug discovery. Boronic acids are known for their ability to form stable complexes with diols and other polyhydroxy compounds, a property that has been exploited in various biochemical assays and as probes for studying protein-protein interactions. Additionally, boron-containing compounds have shown promise in the development of novel therapeutic agents, including kinase inhibitors and antiviral drugs.

The Boc-protected amine moiety in 4-(N-Boc-phenylaminomethyl)phenylboronic Acid Pinacol Ester is particularly noteworthy, as it allows for selective deprotection under mild acidic conditions, facilitating the introduction of diverse functional groups without affecting other sensitive parts of the molecule. This feature is crucial in multi-step synthetic routes where orthogonal reaction conditions are required. The boronic acid pinacol ester portion of the compound is also highly valuable, as it provides stability against hydrolysis while remaining reactive under palladium-catalyzed coupling conditions.

Recent advancements in synthetic methodologies have further highlighted the importance of this compound. For instance, studies have demonstrated its utility in the preparation of novel ligands for metal-organic frameworks (MOFs), where boronic acid derivatives serve as key components for designing porous materials with tailored properties. These materials have potential applications in gas storage, separation technologies, and catalysis.

The pharmaceutical industry has also seen significant interest in 4-(N-Boc-phenylaminomethyl)phenylboronic Acid Pinacol Ester due to its potential as a precursor for drug candidates targeting various diseases. Researchers have explored its incorporation into libraries of heterocyclic compounds, aiming to identify molecules with enhanced binding affinity and reduced toxicity. The ability to perform modular synthesis using this intermediate allows chemists to rapidly explore structural diversity, which is essential for hit identification and optimization processes.

Moreover, the compound's compatibility with green chemistry principles has made it an attractive choice for sustainable synthetic routes. The use of pinacol esters as protecting groups for boronic acids not only enhances stability but also facilitates easy removal under environmentally benign conditions. This aligns with the growing emphasis on reducing hazardous waste and minimizing environmental impact in chemical synthesis.

In conclusion, 4-(N-Boc-phenylaminomethyl)phenylboronic Acid Pinacol Ester (CAS No. 1073371-71-7) represents a cornerstone molecule in modern synthetic chemistry. Its unique structural features and reactivity make it indispensable for researchers working on pharmaceuticals, advanced materials, and biochemical assays. As the field continues to evolve, this compound is expected to play an even more pivotal role in driving innovation across multiple scientific disciplines.

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Amadis Chemical Company Limited
(CAS:1073371-71-7)4-(N-Boc-phenylaminomethyl)phenylboronic Acid Pinacol Ester
A907784
Purity:99%
Quantity:5g
Price ($):418.0
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